2-tert-Butyl-6-chlorophenol
Description
2-tert-Butyl-6-chlorophenol (CAS 4237-37-0) is a chlorinated phenolic compound with a tert-butyl substituent at the 2-position and a chlorine atom at the 6-position relative to the hydroxyl group (position 1) on the aromatic ring. Its molecular formula is C₁₀H₁₃ClO, and it is synthesized via reactions involving upstream precursors such as 2-tert-butylphenol (CAS 88-18-6) and o-chlorophenol (CAS 95-57-8) . The tert-butyl group introduces steric hindrance, while the chlorine atom enhances electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-tert-butyl-6-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHJDCKSYYGMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308309 | |
| Record name | 2-tert-Butyl-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4237-37-0 | |
| Record name | Phenol, 2-tert-butyl-6-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tert-Butyl-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-tert-Butyl-6-chlorophenol is typically synthesized through the chlorination of 2-tert-butylphenol. The process involves the reaction of 2-tert-butylphenol with sulfuryl chloride in the presence of a catalyst such as aluminium trichloride. The reaction is carried out under nitrogen flow and at low temperatures to ensure selectivity and yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-6-chlorophenol undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating tert-butyl group and the electron-withdrawing chlorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Chlorination: Sulfuryl chloride in the presence of aluminium trichloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Major Products Formed:
Chlorinated Derivatives: Further chlorination can lead to multiple chlorinated products.
Oxidized Products: Oxidation can yield quinones or other oxygenated derivatives.
Reduced Products: Reduction can produce various hydrogenated compounds.
Scientific Research Applications
2-tert-Butyl-6-chlorophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-chlorophenol involves its interaction with specific molecular targets. The tert-butyl group and chlorine atom influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-tert-Butyl-6-chlorophenol with analogous phenolic derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Molecular Comparisons
Key Findings
Acidity and Electronic Effects: Chlorine substituents (electron-withdrawing) increase acidity compared to methyl or methoxy groups (electron-donating). For instance, this compound is more acidic than 2-tert-Butyl-4,6-dimethylphenol due to the electron-withdrawing Cl vs. CH₃ groups. The nitro group in 2-(tert-Butyl)-6-nitrophenol further enhances acidity (pKa ~4–5) compared to the chloro derivative (estimated pKa ~8–9) due to stronger electron withdrawal.
Applications: BHA (2-tert-Butyl-4-methoxyphenol): Widely used as a food antioxidant due to its methoxy group stabilizing free radicals. 2-(tert-Butyl)-6-nitrophenol: Employed in high-purity synthesis (e.g., pharmaceuticals) owing to nitro-group reactivity. 2-tert-Butyl-4,6-dimethylphenol: Functions as a stabilizer in polymers, leveraging methyl groups for thermal resistance.
Research Implications and Limitations
While substituent positioning and electronic effects are well-documented, comparative data on solubility, thermal stability, and biological activity remain sparse. For example, the antimicrobial efficacy of this compound relative to its analogs is understudied. Additionally, discrepancies in CAS assignments (e.g., BHA in vs. standard databases) highlight the need for verification in applied contexts.
Biological Activity
2-tert-Butyl-6-chlorophenol (CAS No. 4237-37-0) is a phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₁₁H₁₃ClO
- Molar Mass : 112.56 g/mol
- Structure : The compound features a tert-butyl group and a chlorine atom on a chlorophenol backbone, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. The following mechanisms have been identified:
- Protein Interaction : The phenolic structure allows for hydrogen bonding and hydrophobic interactions with protein targets, potentially altering their function.
- Cell Membrane Disruption : The compound can disrupt lipid bilayers, leading to increased permeability and cell lysis in microbial cells.
- Signal Transduction Modulation : It may influence signaling pathways by affecting receptor interactions or enzyme activities.
Pharmacokinetics
Phenolic compounds like this compound are generally well absorbed in biological systems. They undergo metabolic processes that can include:
- Phase I Metabolism : Oxidation or reduction reactions mediated by cytochrome P450 enzymes.
- Phase II Metabolism : Conjugation reactions that increase water solubility for excretion.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A summary of findings is presented in the table below:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
-
Study on Antifungal Activity :
A study published in the Journal of Environmental Management demonstrated that this compound effectively inhibited Candida albicans, showing promise as an antifungal treatment in clinical settings. The study reported an inhibition concentration (IC50) of approximately 50 µg/mL, indicating its potency against fungal infections . -
Application in Polymer Production :
In industrial applications, this compound is used as an intermediate for producing polymers with antimicrobial properties. Research has shown that incorporating this compound into polymer matrices enhances their resistance to microbial degradation, extending their lifespan in various applications .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other phenolic compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 2-tert-Butylphenol | Moderate antibacterial | Lacks chlorine substitution |
| 2,6-Di-tert-butylphenol | High antioxidant activity | Additional tert-butyl group |
| 4-tert-Butyl-2-chlorophenol | Variable due to chlorine position | Different reactivity profile |
This comparison highlights the unique properties of this compound, particularly its enhanced reactivity due to the specific arrangement of functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
